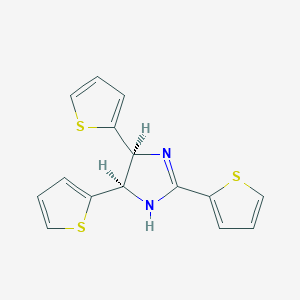
Cis-2,4,5-tri(thiophen-2-yl)-4,5-dihydro-1H-imidazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cis-2,4,5-tri(thiophen-2-yl)-4,5-dihydro-1H-imidazole: is a heterocyclic compound that features a unique arrangement of thiophene rings and an imidazole core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Cis-2,4,5-tri(thiophen-2-yl)-4,5-dihydro-1H-imidazole typically involves the cyclization of appropriate thiophene derivatives with imidazole precursors. Common reagents might include thiophene-2-carboxaldehyde, ammonium acetate, and a suitable catalyst under reflux conditions.
Industrial Production Methods
While specific industrial methods for this compound are not well-documented, large-scale synthesis would likely involve optimization of the laboratory procedures to increase yield and purity. This could include the use of continuous flow reactors and advanced purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
Cis-2,4,5-tri(thiophen-2-yl)-4,5-dihydro-1H-imidazole: can undergo various chemical reactions, including:
Oxidation: Conversion to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the imidazole ring using reducing agents such as lithium aluminum hydride.
Substitution: Electrophilic substitution reactions on the thiophene rings using halogens or other electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens, nitrating agents.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution could introduce various functional groups onto the thiophene rings.
Aplicaciones Científicas De Investigación
Cis-2,4,5-tri(thiophen-2-yl)-4,5-dihydro-1H-imidazole:
Organic Electronics: As a component in organic semiconductors and light-emitting diodes.
Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structure.
Materials Science: Use in the development of novel materials with specific electronic or optical properties.
Mecanismo De Acción
The mechanism of action for Cis-2,4,5-tri(thiophen-2-yl)-4,5-dihydro-1H-imidazole would depend on its specific application. In medicinal chemistry, it might interact with biological targets such as enzymes or receptors, modulating their activity. In organic electronics, its electronic properties would be crucial for its function in devices.
Comparación Con Compuestos Similares
Similar Compounds
2,4,5-tri(thiophen-2-yl)-1H-imidazole: Lacks the dihydro component, potentially altering its reactivity and applications.
2,4,5-tri(thiophen-2-yl)-4,5-dihydro-1H-pyrazole: Similar structure but with a pyrazole ring instead of an imidazole ring.
Uniqueness
Cis-2,4,5-tri(thiophen-2-yl)-4,5-dihydro-1H-imidazole: is unique due to the specific arrangement of thiophene rings and the dihydro-imidazole core, which may impart distinct electronic and chemical properties compared to its analogs.
For precise and detailed information, consulting specific scientific literature and databases is recommended.
Propiedades
Fórmula molecular |
C15H12N2S3 |
|---|---|
Peso molecular |
316.5 g/mol |
Nombre IUPAC |
(4S,5R)-2,4,5-trithiophen-2-yl-4,5-dihydro-1H-imidazole |
InChI |
InChI=1S/C15H12N2S3/c1-4-10(18-7-1)13-14(11-5-2-8-19-11)17-15(16-13)12-6-3-9-20-12/h1-9,13-14H,(H,16,17)/t13-,14+ |
Clave InChI |
CHAHLJPKSHDPTQ-OKILXGFUSA-N |
SMILES isomérico |
C1=CSC(=C1)[C@H]2[C@H](N=C(N2)C3=CC=CS3)C4=CC=CS4 |
SMILES canónico |
C1=CSC(=C1)C2C(N=C(N2)C3=CC=CS3)C4=CC=CS4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Benzoic acid, 3-[3-(3,4-difluorophenyl)-2-oxo-1-imidazolidinyl]-](/img/structure/B12938903.png)
![tert-Butyl 8-(aminomethyl)-5-oxa-2-azaspiro[3.5]nonane-2-carboxylate](/img/structure/B12938908.png)
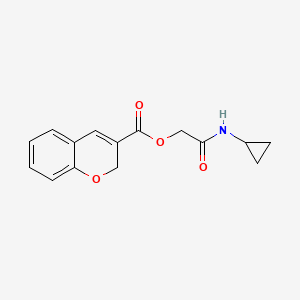
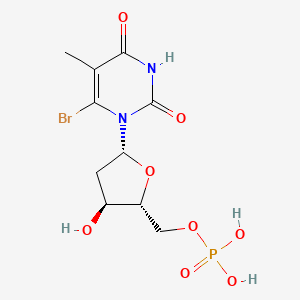
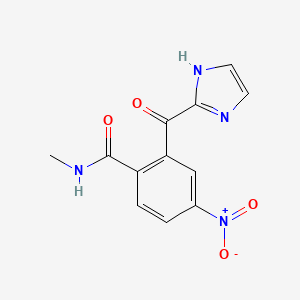
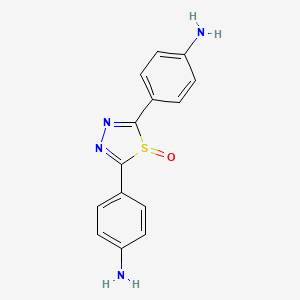
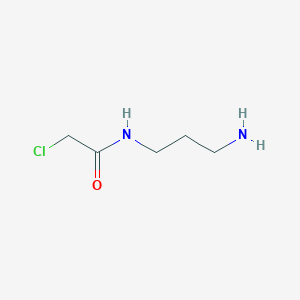
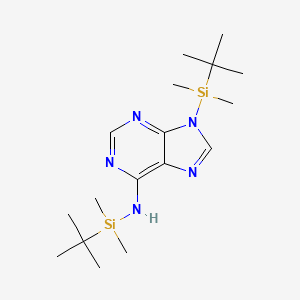
![6-Bromo-5,5-dimethyl-5,6-dihydrobenzo[c]acridine-7-carboxylic acid](/img/structure/B12938949.png)
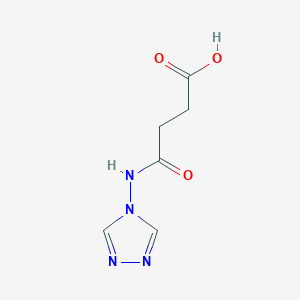
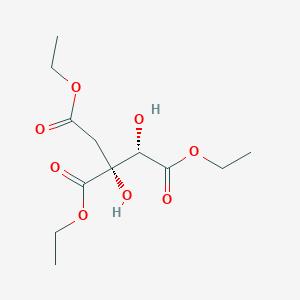
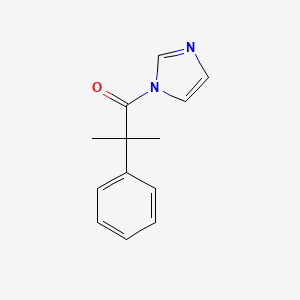
![[4-(1H-Benzimidazol-2-yl)phenyl]acetic acid](/img/structure/B12938973.png)
![(4-Chloro-8-iodo-7-methylpyrazolo[1,5-a][1,3,5]triazin-2-yl)methanol](/img/structure/B12938976.png)
